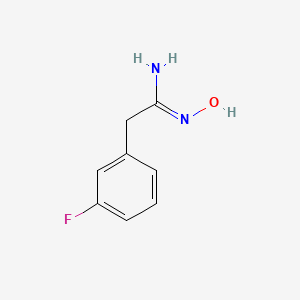

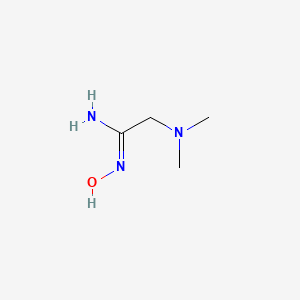

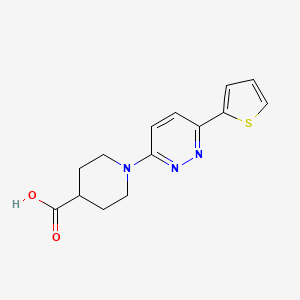

![molecular formula C15H17NO5 B1345394 trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-01-1](/img/structure/B1345394.png)

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Overview

Description

“trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(2-(2-nitrophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C15H17NO5 . The InChI code for this compound is 1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.3 . It has a density of 1.28g/cm3 and a boiling point of 496.3ºC at 760 mmHg . The melting point and flash point are not specified .Scientific Research Applications

Optically Active Cyclohexanecarboxylic Acids

Research by Nohira, Ehara, and Miyashita on optically active trans-2-aminocyclohexanecarboxylic acids illustrates the preparation of active trans-1,2-disubstituted cyclohexanes through preferential crystallization. These compounds serve as precursors for a variety of active cyclohexane derivatives, demonstrating the significance of stereochemistry in synthesizing biologically active molecules. Such methodologies might be relevant for producing derivatives of "trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" with specific optical activities, potentially useful in medicinal chemistry and material science (H. Nohira, K. Ehara, A. Miyashita, 1970).

Structural and Conformational Analysis

The work of Korp, Bernal, and Fuchs on the structure and conformation of closely related cyclopropane and cyclohexene carboxylic acids underscores the importance of understanding the stereochemistry and molecular geometry of cyclohexane derivatives. Such structural insights are crucial for designing compounds with desired physical and chemical properties, indicating potential applications in designing new materials or drug molecules with specific actions based on their molecular structure (J. Korp, I. Bernal, R. Fuchs, 1983).

Photochemical Reactions

Tokuda, Watanabe, and Itoh's research on the photochemical reactions of cycloalkanones in alcoholic solutions to form ω-substituted esters highlights the potential of using light-induced reactions to modify the structure of cyclohexanecarboxylic acid derivatives. This research opens pathways for synthesizing complex organic molecules and polymers through environmentally friendly processes, which could be applicable to the synthesis and functionalization of "trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" derivatives (M. Tokuda, Yoshihiko Watanabe, M. Itoh, 1978).

Pharmacological Properties of Cyclohexane Derivatives

The study by Veer and Oud on the pharmacological properties of basic esters of biphenyl-2-carboxylic acid and its hydrogenated analogs, including cyclohexene carboxylic acids, points to the potential of such compounds in developing new drugs. The specific mention of antispasmodic activity among these compounds suggests that derivatives of "trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" may also possess valuable pharmacological properties, warranting further investigation (W. L. Veer, P. Oud, 2010).

Mechanism of Action

Target of Action

The primary targets of “trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" . These factors could include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.

properties

IUPAC Name |

(1R,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPJGNQYQNOIGF-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641394 | |

| Record name | (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

735275-01-1 | |

| Record name | rel-(1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

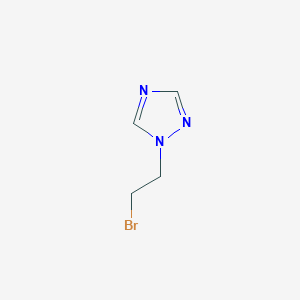

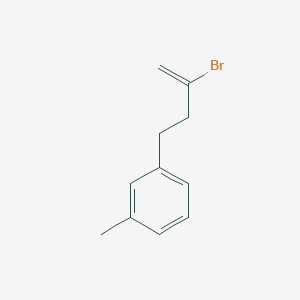

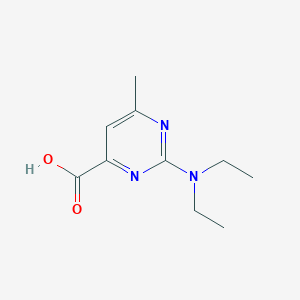

![2-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1345317.png)

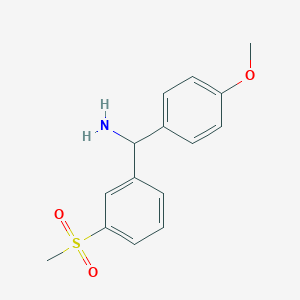

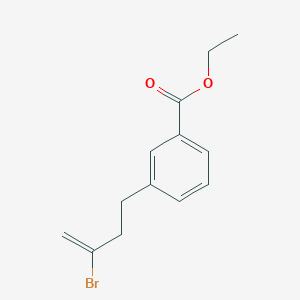

![(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B1345331.png)

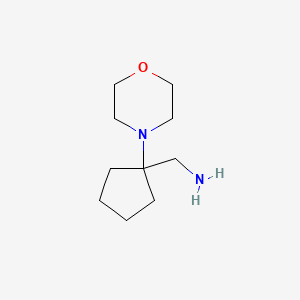

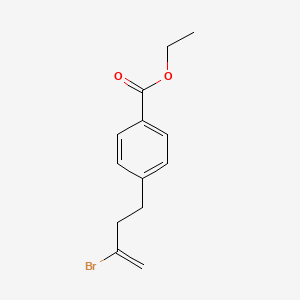

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)

![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)